molecular formula C12H16Br2O2 B14287113 2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol CAS No. 137958-81-7

2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol

Cat. No.: B14287113
CAS No.: 137958-81-7
M. Wt: 352.06 g/mol
InChI Key: SDKIROAMYSKUMM-UHFFFAOYSA-N
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Description

2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol is an organic compound characterized by the presence of bromomethyl groups and a phenolic structure

Preparation Methods

The synthesis of 2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol typically involves the bromination of a precursor compound. One common method involves the bromination of 3-methyl-4-[(propan-2-yl)oxy]phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of the corresponding methyl derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromomethyl groups make it a versatile intermediate for various chemical transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol include:

Properties

CAS No.

137958-81-7

Molecular Formula

C12H16Br2O2

Molecular Weight

352.06 g/mol

IUPAC Name

2,6-bis(bromomethyl)-3-methyl-4-propan-2-yloxyphenol

InChI

InChI=1S/C12H16Br2O2/c1-7(2)16-11-4-9(5-13)12(15)10(6-14)8(11)3/h4,7,15H,5-6H2,1-3H3

InChI Key

SDKIROAMYSKUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1CBr)O)CBr)OC(C)C

Origin of Product

United States

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